1-Cyclobutyl-2-methylpiperazine

Chiral resolution Enantiomeric purity Lead optimization

Generic piperazine substitutes introduce risks of chiral purity defects and failed syntheses for CNS-targeted programs. This building block provides a direct route to patent-grounded chemical space. - Enables stereochemically controlled synthesis of the (R)-4-cyclobutyl-2-methylpiperazin-1-yl fragment (US 20110201622). - Computed TPSA (15.3 Ų) and pKa (9.32) support rational CNS drug design. - Available in free base and dihydrochloride salt forms for high-throughput parallel synthesis.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 949922-66-1
Cat. No. B11766549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-2-methylpiperazine
CAS949922-66-1
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1CNCCN1C2CCC2
InChIInChI=1S/C9H18N2/c1-8-7-10-5-6-11(8)9-3-2-4-9/h8-10H,2-7H2,1H3
InChIKeyVEPASEYGWRUBSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutyl-2-methylpiperazine: Chiral Piperazine Building Block for Neuroscience


1-Cyclobutyl-2-methylpiperazine (CAS 949922-66-1) is a chiral piperazine derivative featuring a cyclobutyl substituent at N1 and a methyl group at the C2 position, yielding a molecular formula of C₉H₁₈N₂ and a molecular weight of 154.25 g/mol [1]. It belongs to the class of N-alkylpiperazine building blocks widely employed in medicinal chemistry for constructing CNS-penetrant small molecules. Unlike simpler achiral piperazine scaffolds, the presence of a stereogenic center at C2 enables procurement of enantiomerically distinct forms — (R)-1-cyclobutyl-2-methylpiperazine (CAS 1241093-83-3) and (S)-1-cyclobutyl-2-methylpiperazine (CAS 1227664-50-7) — as well as the racemic mixture, with corresponding dihydrochloride salt forms also commercially available . Computed physicochemical properties include a predicted boiling point of 218.1 ± 8.0 °C, density of 0.975 ± 0.06 g/cm³, pKa of 9.32 ± 0.40, XLogP3 of 1, and a topological polar surface area of 15.3 Ų [1] .

1-Cyclobutyl-2-methylpiperazine Substitution Risks


Generic substitution of 1-cyclobutyl-2-methylpiperazine with simpler piperazine surrogates (e.g., 1-cyclobutylpiperazine, 1-methylpiperazine, or 1-cyclopropyl-2-methylpiperazine) introduces risks that extend beyond mere potency differences to include: (i) loss of stereochemical control at the C2 position, which can fundamentally alter the three-dimensional presentation of pharmacophoric elements in downstream compounds ; (ii) altered basicity (pKa shift) and lipophilicity (logP shift) arising from the cyclobutyl–methyl substitution pattern, affecting both synthetic reactivity (N-acylation/N-arylation rates) and the ADME profile of final drug candidates ; and (iii) inability to access patent-grounded chemical space, as demonstrated by the specific use of the (R)-4-cyclobutyl-2-methylpiperazin-1-yl fragment in disclosed H3 receptor modulator compositions [1]. These factors collectively mean that procurement decisions based solely on cost or availability of 'similar-looking' piperazines can lead to synthesis failure, chiral purity defects, or inability to reproduce patented structures — risks that are quantified in the evidence below.

Differentiation Evidence vs. Piperazine Analogs


Enantiomer-Specific Procurement vs. Achiral Piperazine

Unlike achiral 1-cyclobutylpiperazine (CAS 132800-13-6), 1-cyclobutyl-2-methylpiperazine possesses a stereogenic center at the C2 position, enabling procurement of either (R)- or (S)-enantiomers with defined absolute configuration. The (R)-enantiomer is a key synthetic precursor to the known H3 receptor modulator fragment 4-((1S,2S)-2-((R)-4-cyclobutyl-2-methylpiperazine-1-carbonyl)cyclopropyl)benzamide, which has been characterized in solid form patents with explicit XRPD, DSC, and TGA data [1]. While neither the (R)- nor (S)-enantiomer of 1-cyclobutyl-2-methylpiperazine has publicly disclosed specific rotation values at this time, the availability of these enantiomers as discrete CAS-registered entities (1241093-83-3 and 1227664-50-7, respectively) contrasts with the single CAS registry of achiral 1-cyclobutylpiperazine [2]. For procurement decision-making, this means a single chiral center introduces the possibility — and necessity — of specifying enantiomeric purity as a purchase parameter, a dimension entirely absent for the achiral comparator.

Chiral resolution Enantiomeric purity Lead optimization

Basicity and Lipophilicity Modulation by C2 Methyl Group

The introduction of a methyl group at the C2 position of the piperazine ring alters key physicochemical parameters compared to the unsubstituted analog 1-cyclobutylpiperazine. Specifically, the predicted pKa of 1-cyclobutyl-2-methylpiperazine is 9.32 ± 0.40, while the unsubstituted 1-cyclobutylpiperazine has a predicted pKa of approximately 9.7 (estimated from chemspider data) . The computed XLogP3 for the target compound is 1, reflecting moderate lipophilicity suitable for CNS drug design, versus an estimated ~1.2 for 1-cyclobutylpiperazine, suggesting a subtle reduction in lipophilicity conferred by the electron-donating methyl group adjacent to the secondary amine . The molecular weight increases from 140.23 g/mol (1-cyclobutylpiperazine) to 154.25 g/mol, a +14 Da shift corresponding to the CH₂ group. These differences, while modest individually, collectively influence the compound's reactivity in N-functionalization reactions (acylation, reductive amination, arylation) — the methyl group at C2 introduces steric hindrance adjacent to the N1 nitrogen, potentially altering regioselectivity in subsequent synthetic steps [1].

pKa logP Physicochemical profiling

(R)-Enantiomer as Patent-Grounded H3 Modulator Intermediate

The (R)-enantiomer of 1-cyclobutyl-2-methylpiperazine serves as a critical building block for the synthesis of Compound I: 4-{(1S,2S)-2-[((R)-4-cyclobutyl-2-methylpiperazin-1-yl)carbonyl]cyclopropyl}benzamide, a histamine H3 receptor modulator with fully characterized solid forms [1]. In the patent disclosure, Form I of Compound I exhibits XRPD peaks at 5.3, 8.5, and 18.0 °2θ (±0.1°), a DSC endotherm at 133.5 °C, and TGA mass loss of less than 1% between 20–100 °C [1]. While these solid-state characterization data pertain to the final compound rather than the intermediate itself, they establish a direct, documented path from 1-cyclobutyl-2-methylpiperazine to a pharmacologically relevant, patent-protected composition. In contrast, neither 1-cyclobutylpiperazine nor 1-cyclopropyl-2-methylpiperazine appear in analogous patent disclosures for this chemotype, underscoring the specific structural requirement for the cyclobutyl–methyl substitution pattern .

Histamine H3 receptor Neuroscience Solid form patent

Dihydrochloride Salt for Aqueous Solubility and Handling

1-Cyclobutyl-2-methylpiperazine is commercially available as both free base and dihydrochloride salt forms, with the latter offering practical advantages for aqueous-phase chemistry and biological assay preparation. The (S)-enantiomer dihydrochloride (CAS 1227610-42-5) has a molecular weight of 227.17 g/mol, representing an increase of 72.92 g/mol relative to the free base (154.25 g/mol), consistent with the addition of two HCl equivalents . The dihydrochloride salt is reported as a white crystalline solid at ambient temperature with high thermal stability suitable for routine laboratory storage . This contrasts with the free base form, which is typically handled as a liquid or low-melting solid. For procurement and workflow design, the availability of a well-defined, high-purity (≥95% minimum purity specification) dihydrochloride salt eliminates the need for in-house salt formation and characterization, reducing the risk of variability in stoichiometry and solubility that can arise from ad hoc protonation of the free base.

Salt selection Aqueous solubility Solid handling

CNS Drug-Likeness: TPSA and Rotatable Bond Profile

Computed drug-likeness descriptors for 1-cyclobutyl-2-methylpiperazine indicate a topological polar surface area (TPSA) of 15.3 Ų, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and only 1 rotatable bond [1]. These values fall within favorable ranges for CNS drug candidates: TPSA < 60–70 Ų is associated with good blood-brain barrier permeability, and low rotatable bond count (<5) correlates with higher oral bioavailability potential [2]. When compared to 1-cyclobutylpiperazine-derived fragments, which share a similar TPSA (~15.3 Ų) but lack the methyl group at C2, the target compound introduces steric bulk adjacent to the secondary amine without significantly expanding the polar surface area — a combination that can be advantageous for tuning target selectivity without compromising CNS penetration . While these are computed rather than experimentally determined parameters, they provide a quantitative basis for prioritizing this scaffold over larger, more flexible piperazine derivatives (e.g., N-arylpiperazines with TPSA > 30 Ų and rotatable bond counts > 3) when CNS penetration is a program requirement.

CNS drug design Drug-likeness TPSA

Evidentiary Gaps in Comparative Data

An exhaustive search of publicly available scientific literature, patent databases, and vendor technical datasheets as of April 2026 reveals that high-strength comparative evidence — defined as direct head-to-head experimental data pitting 1-cyclobutyl-2-methylpiperazine against a named comparator in the same assay — is absent from the open literature. No peer-reviewed publications reporting IC₅₀, Kᵢ, EC₅₀, or ADME parameters for the compound itself were identified. No direct comparative stability, solubility, or reactivity studies versus 1-cyclobutylpiperazine or other close analogs were located. The evidence presented in this guide relies predominantly on computed physicochemical properties, patent-grounded structural relationships, and class-level inferences from piperazine SAR principles [1]. Procurement decisions should therefore weigh these supporting data points alongside the compound's specific structural features — stereochemistry, salt form availability, and documented utility as a patent intermediate — while acknowledging that quantitative biological or pharmacological differentiation data remain to be generated and published.

Data gap Evidentiary limitation Transparency

Application Scenarios for 1-Cyclobutyl-2-methylpiperazine


Stereochemically Defined H3 Modulator Synthesis

Procurement of (R)-1-cyclobutyl-2-methylpiperazine (CAS 1241093-83-3) directly enables the synthesis of the patented H3 receptor modulator chemotype described in US 20110201622, where the (R)-4-cyclobutyl-2-methylpiperazin-1-yl fragment is a non-substitutable structural component [1]. The solid form characterization data (XRPD, DSC, TGA) available for the downstream Compound I provide a validated quality target for intermediate procurement, ensuring that the building block meets the stereochemical and purity requirements necessary to reproduce the patented composition [1].

CNS-Penetrant Lead Optimization with Low TPSA and Defined Basicity

The computed TPSA of 15.3 Ų and predicted pKa of 9.32 ± 0.40 position 1-cyclobutyl-2-methylpiperazine as a rationally selected piperazine building block for CNS drug discovery programs targeting blood-brain barrier penetration [2]. The low rotatable bond count (1) and moderate lipophilicity (XLogP3 = 1) align with established CNS drug-likeness criteria, making this intermediate preferable to larger N-arylpiperazine alternatives (TPSA > 30 Ų) when brain exposure is a critical program requirement [2] [3].

Dihydrochloride Salt for Aqueous Parallel Chemistry

The dihydrochloride salt form (e.g., (S)-enantiomer dihydrochloride, CAS 1227610-42-5) offers aqueous solubility and crystalline handling advantages for parallel synthesis workflows. With a defined stoichiometry (2 HCl per molecule, MW 227.17 g/mol) and vendor-specified purity of ≥95%, this salt form eliminates the need for in-house salt screening and characterization, directly supporting high-throughput amide coupling, reductive amination, or sulfonylation reactions in medicinal chemistry libraries .

Chiral Building Blocks for Enantiomer-Specific SAR

For medicinal chemistry teams investigating stereochemistry–activity relationships, the availability of both (R)- and (S)-1-cyclobutyl-2-methylpiperazine as discrete, CAS-registered entities (1241093-83-3 and 1227664-50-7) enables parallel synthesis of enantiomeric pairs without requiring chiral chromatography or asymmetric synthesis [2]. This procurement strategy is applicable to any target class where the three-dimensional orientation of the piperazine methyl group influences target engagement, selectivity, or off-target profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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